molecular formula C9H7F2NO4 B13705968 Methyl 3-(Difluoromethyl)-4-nitrobenzoate

Methyl 3-(Difluoromethyl)-4-nitrobenzoate

Katalognummer: B13705968
Molekulargewicht: 231.15 g/mol
InChI-Schlüssel: ZXIWKBZCBGKPNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(Difluoromethyl)-4-nitrobenzoate is an organic compound characterized by the presence of a difluoromethyl group and a nitro group attached to a benzoate ester. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(Difluoromethyl)-4-nitrobenzoate typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. One common method involves the use of difluoromethylating agents such as difluorocarbene precursors. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the difluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to enhance yield and selectivity. The use of continuous flow reactors and optimized reaction conditions can further improve the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 3-(Difluoromethyl)-4-nitrobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Methyl 3-(Difluoromethyl)-4-nitrobenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 3-(Difluoromethyl)-4-nitrobenzoate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

  • Methyl 3-(Trifluoromethyl)-4-nitrobenzoate
  • Methyl 3-(Chloromethyl)-4-nitrobenzoate
  • Methyl 3-(Bromomethyl)-4-nitrobenzoate

Comparison: Methyl 3-(Difluoromethyl)-4-nitrobenzoate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and biological activity, making it a valuable compound in various research applications .

Eigenschaften

Molekularformel

C9H7F2NO4

Molekulargewicht

231.15 g/mol

IUPAC-Name

methyl 3-(difluoromethyl)-4-nitrobenzoate

InChI

InChI=1S/C9H7F2NO4/c1-16-9(13)5-2-3-7(12(14)15)6(4-5)8(10)11/h2-4,8H,1H3

InChI-Schlüssel

ZXIWKBZCBGKPNU-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.